Lipophilicity: Acetyl vs. Benzoyl Pyridine Analog
The target compound 1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethan-1-one has a computed XLogP3-AA of 2.7 [1]. Its closest analog, (3,5-difluorophenyl)(pyridin-2-yl)methanone (CAS 898780-30-8)—which replaces the acetyl methyl group with a direct carbonyl-phenyl linkage—has a computed LogP of 2.1 [2]. The 0.6 log unit increase in lipophilicity for the target compound is attributable to the methyl group on the acetyl moiety, which adds hydrophobic surface area without introducing additional hydrogen bond donors or acceptors.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | (3,5-Difluorophenyl)(pyridin-2-yl)methanone (CAS 898780-30-8): LogP = 2.1 |
| Quantified Difference | ΔLogP = +0.6 (target compound is more lipophilic) |
| Conditions | Computed values: XLogP3-AA 3.0 (PubChem) for target; in-house computed LogP for comparator (Molaid database) |
Why This Matters
A 0.6 log unit difference in LogP corresponds to approximately a 4-fold difference in octanol-water partition coefficient, which can meaningfully shift membrane permeability, protein binding, and metabolic clearance profiles—making these two compounds non-interchangeable in biological assays or synthetic routes where lipophilicity is a critical parameter.
- [1] PubChem Compound Summary CID 82082677: XLogP3-AA computed value of 2.7 for 1-[5-(3,5-difluorophenyl)pyridin-2-yl]ethan-1-one. View Source
- [2] Molaid Chemical Database: (3,5-Difluorophenyl)(pyridin-2-yl)methanone (CAS 898780-30-8), computed LogP = 2.1. View Source
